
Methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-YL)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-yl)butanoate is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
準備方法
The synthesis of Methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-yl)butanoate typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction conditions often require an acid catalyst to facilitate the formation of the dioxolane ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
化学反応の分析
Methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
科学的研究の応用
Methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways involving dioxolane derivatives.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-yl)butanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxolane ring can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in cellular pathways and biological responses .
類似化合物との比較
Methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-yl)butanoate can be compared with other dioxolane derivatives such as:
(2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate: Similar in structure but with a methacrylate group instead of a butanoate group.
2-Propenoic acid, 2-methyl-, (2-oxo-1,3-dioxolan-4-yl)methyl ester: Another dioxolane derivative with a propenoic acid group. The uniqueness of this compound lies in its long tetradecyl chain, which imparts distinct physical and chemical properties.
特性
CAS番号 |
114119-59-4 |
|---|---|
分子式 |
C22H40O5 |
分子量 |
384.5 g/mol |
IUPAC名 |
methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-yl)butanoate |
InChI |
InChI=1S/C22H40O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(27-22(24)26-19)17-15-18-21(23)25-2/h19-20H,3-18H2,1-2H3 |
InChIキー |
BBJULRYGINOEMW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC1C(OC(=O)O1)CCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


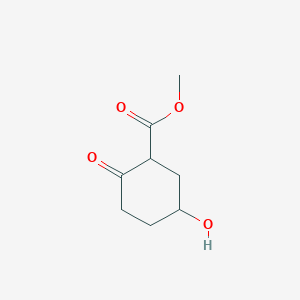
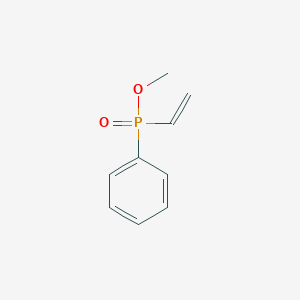
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
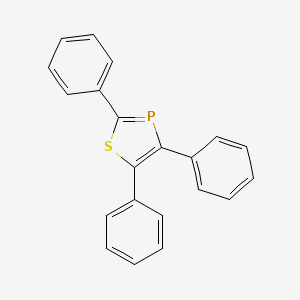
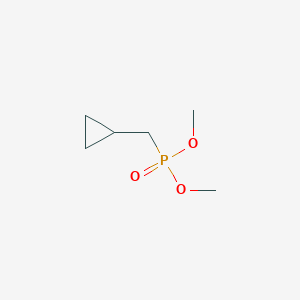

![N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine](/img/structure/B14305226.png)
![5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene](/img/structure/B14305231.png)
![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)
![2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene](/img/structure/B14305237.png)
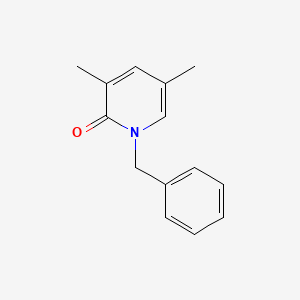
![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)

![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one](/img/structure/B14305260.png)
